molecular formula C27H26ClN3O3 B2665232 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide CAS No. 1223988-46-2

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide

Cat. No.: B2665232
CAS No.: 1223988-46-2
M. Wt: 475.97
InChI Key: VDECXEUBGDGAHT-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their diverse biological activities . The structure also includes a chlorobenzyl group, which is a common moiety in medicinal chemistry .


Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a 1,3-diazin-2-one ring . It also has a chlorobenzyl group attached to the quinazolinone core, and an isobutylacetamide group attached to the benzene ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Quinazolinones are generally stable compounds, but the presence of the chlorobenzyl and isobutylacetamide groups could influence properties like solubility and reactivity .

Mechanism of Action

The biological activity of quinazolinone derivatives can vary widely depending on their exact structure and the nature of any substituents. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Quinazolinones are an active area of research in medicinal chemistry due to their diverse biological activities. Future research could potentially explore the biological activity of this specific compound, or use it as a starting point for the development of new derivatives .

Properties

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18(2)16-29-25(32)15-19-10-12-22(13-11-19)31-26(33)23-8-3-4-9-24(23)30(27(31)34)17-20-6-5-7-21(28)14-20/h3-14,18H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDECXEUBGDGAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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